N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide
Description
N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide is a chiral piperidine derivative characterized by a 4-piperidinecarboxamide backbone and a (1S)-2-methoxy-1-methylethyl substituent on the nitrogen atom. This stereochemistry and functional group arrangement may influence its physicochemical properties, such as solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
N-[(2S)-1-methoxypropan-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(7-14-2)12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIFVBCQSWMSTR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)NC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193249 | |
| Record name | 4-Piperidinecarboxamide, N-[(1S)-2-methoxy-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609388-51-3 | |
| Record name | 4-Piperidinecarboxamide, N-[(1S)-2-methoxy-1-methylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609388-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxamide, N-[(1S)-2-methoxy-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide typically involves the reaction of a piperidine derivative with a methoxy-substituted isopropylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key features of N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide with related compounds:
*Inferred from structural analogs.
Key Observations:
Backbone Variations :
- The target compound shares the 4-piperidinecarboxamide core with Capivasertib and A939572 but differs in substituents. S-metolachlor, an acetamide derivative, lacks the piperidine ring .
- Stereochemistry: The (1S)-configuration in the target compound contrasts with S-metolachlor’s stereoisomeric mixture (80–100% (1S), 0–20% (1R)) .
Functional Group Impact: Herbicidal Activity (S-metolachlor): The chloroacetamide group and ethyl/methyl aromatic substituents are critical for herbicidal action, targeting weed lipid biosynthesis . Anticancer Activity (Capivasertib): The pyrrolopyrimidine moiety enhances kinase inhibition, a feature absent in the target compound . Aromatic Substituents (A939572): The 2-chlorophenoxy group may improve receptor affinity in experimental settings .
Physicochemical Properties :
- The (1S)-2-methoxy-1-methylethyl group in the target compound could enhance solubility compared to S-metolachlor’s hydrophobic ethyl/methyl groups.
- Molecular weight variations (e.g., Capivasertib at 428.92 g/mol vs. A939572 at 387.86 g/mol) influence bioavailability and permeability .
Biological Activity
N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide, also known by its CAS number 1609388-51-3, is a synthetic compound characterized by its unique molecular structure that includes a piperidine ring and a methoxy group. This specific arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 1609388-51-3
Synthesis
The synthesis of this compound typically involves the reaction of a piperidine derivative with a methoxy-substituted isopropylamine. Common solvents used in the synthesis include dichloromethane or ethanol, often with sodium hydroxide as a catalyst. The reaction conditions are generally mild, allowing for high yields of the desired product.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound's binding affinity can alter the activity of these targets, leading to significant biological effects.
Potential Biological Effects
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as obesity and diabetes.
- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which could be relevant for analgesic and anti-inflammatory applications.
Case Studies and Research Findings
Research has explored the pharmacological potential of this compound in various contexts:
- Antitumor Activity : A study demonstrated that derivatives of piperidine compounds could selectively inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
- Analgesic Properties : Preliminary investigations suggest that this compound may exhibit analgesic effects through modulation of pain pathways .
Table of Biological Activities
Applications in Research
This compound is utilized in various scientific research applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic properties.
- Biological Studies : Investigated for its effects on biological systems, particularly in enzyme inhibition and receptor interactions.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other piperidine derivatives, which often share similar mechanisms but differ in substituents that may enhance or reduce their efficacy.
Table Comparing Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide | Similar piperidine core | Analgesic properties |
| Piperidine derivatives | Varies in functional groups | Diverse pharmacological effects |
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide?
To ensure enantiomeric purity, focus on stereoselective synthesis. Key steps include:
- Chiral resolution : Use chiral auxiliaries or catalysts during the formation of the (1S)-2-methoxy-1-methylethyl substituent. For example, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control .
- Protecting groups : Temporarily protect the carboxamide group during piperidine ring functionalization to avoid racemization. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used .
- Reaction conditions : Optimize solvent polarity (e.g., ethanol or methanol) and temperature (typically 0–25°C) to minimize side reactions. Triethylamine or other organic bases may stabilize intermediates .
Q. How can researchers validate the structural conformation of this compound?
Employ a combination of analytical techniques:
- NMR spectroscopy : 1H and 13C NMR to confirm the piperidine ring conformation, methoxy group position, and stereochemistry at the (1S)-chiral center .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions, particularly if the compound exhibits polymorphism .
- HPLC with chiral columns : Verify enantiomeric excess (≥98%) using chiral stationary phases (e.g., amylose- or cellulose-based) .
Q. What preliminary assays are suitable for screening its biological activity?
- Enzyme inhibition assays : Test against targets like kinases or proteases, given the piperidine-carboxamide scaffold’s prevalence in enzyme inhibitors .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Dose-response curves (1–100 µM) can identify IC50 values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, leveraging structural similarities to known ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Functional group modulation : Replace the methoxy group with halogens (e.g., Cl, F) or bulkier alkoxy chains to evaluate steric and electronic effects on target binding .
- Scaffold hopping : Synthesize analogs with pyrrolidine or azepane rings instead of piperidine to assess ring size impact on bioactivity .
- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., hydroxyls) to improve bioavailability while monitoring metabolic stability via liver microsome assays .
Q. What computational approaches predict the compound’s biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets. Focus on conserved binding pockets in enzymes or receptors .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
Q. How should researchers address contradictions in reported biological activity data?
- Orthogonal assays : Validate initial findings using multiple techniques (e.g., SPR for binding affinity alongside cellular assays) to rule out false positives .
- Batch-to-batch analysis : Ensure synthetic consistency by comparing NMR and HPLC data across batches. Contaminants or stereochemical impurities may explain discrepancies .
- Target deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target specificity .
Q. What strategies improve synthetic yield without compromising purity?
- Flow chemistry : Implement continuous flow reactors for piperidine ring formation, which enhances heat/mass transfer and reduces byproducts .
- Catalyst screening : Test palladium or nickel catalysts for coupling reactions. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig amidation .
- Purification optimization : Use flash chromatography with gradient elution (hexane/ethyl acetate to methanol) or preparative HPLC for challenging separations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
